molecular formula C18H36O3 B3048635 16-Hydroxy stearic acid CAS No. 17773-37-4

16-Hydroxy stearic acid

Cat. No. B3048635
CAS RN: 17773-37-4
M. Wt: 300.5 g/mol
InChI Key: IZAIPALZJVSRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Hydroxy stearic acid, also known as Juniperic acid, is an omega-hydroxy long-chain fatty acid . It is a mixture of D and L-α-hydroxystearic acid (2-Hydroxyoctadecanoic acid) enantiomers . It may be used in studies on the properties and metabolism of α-hydroxylated (2-hydroxylated) medium chain fatty acids .


Synthesis Analysis

The synthesis of 16-Hydroxy stearic acid involves catalytic polyesterification . The reactions are carried out in solvent-free systems and in organic solvents, using tin (II) 2-ethylhexanoate as catalyst, at different temperatures and molar ratios of the comonomers .


Molecular Structure Analysis

The molecular structure of 16-Hydroxy stearic acid is represented by the formula C18H36O3 . It has an exact mass of 300.266445 .


Chemical Reactions Analysis

In aqueous binary mixtures of stearic acid and its hydroxylated counterpart 12-hydroxystearic acid, a clear trend towards partitioning between the two types of fatty acids is observed . This is presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .


Physical And Chemical Properties Analysis

16-Hydroxy stearic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is a powder form substance .

Scientific Research Applications

1. Pharmaceutical Applications

16-Hydroxy stearic acid (16-HSA) has shown potential in pharmaceutical applications, particularly as a model tracer molecule for amphiphilic drugs. Niuosha Sanaeifar and colleagues (2020) investigated the release behavior of 16-doxyl stearic acid from hydrogels made from bovine serum albumin (BSA), indicating its utility in drug delivery systems. The study explored various hydrogel preparation procedures and compared the fatty acid release from these gels, providing insights into the sustained release of drugs (Sanaeifar et al., 2020).

2. Biomedical Research

In biomedical research, 16-HSA has been used in electron spin echo (ESE) spectroscopy studies. Isaev and Dzuba (2008) utilized 16-DOXYL-stearic acid in a model phospholipid bilayer to study orientational motions at low temperatures, contributing to our understanding of the behavior of amphiphilic biomolecules in biological membranes (Isaev & Dzuba, 2008).

3. Materials Science

16-HSA has applications in materials science, particularly in the study of Langmuir–Blodgett films. Dhathathreyan (2008) explored the effect of the -OH group in 16-HSA on the pK values of Langmuir–Blodgett films, providing valuable insights into the stability and morphology of these films, which are crucial in various technological applications (Dhathathreyan, 2008).

4. Chemistry and Chemical Engineering

In the field of chemistry and chemical engineering, the lipophilicity of 16-HSA and its derivatives has been studied for their distribution and reactivity in emulsions and solid lipid nanoparticles. Berton-Carabin and colleagues (2013) investigated how the structure of 16-doxyl-stearic acid affects its chemical stability in different environments, which is crucial for designing stable and efficient emulsion systems (Berton-Carabin et al., 2013).

5. Food Science

16-HSA also finds applications in food science. Cowles et al. (2002) explored the role of dietary stearic acid in altering gallbladder bile acid composition, shedding light on the effects of dietary fatty acids on cholesterol metabolism and absorption (Cowles et al., 2002).

6. Surface Science and Technology

In surface science and technology, the modification of surfaces with stearic acid, a derivative of 16-HSA, has been extensively studied. Patti and colleagues (2021) reviewed the literature on the application of stearic acid in various industrial and academic formulations, highlighting its role in enhancing the functional and structural properties of materials (Patti et al., 2021).

Safety And Hazards

16-Hydroxy stearic acid may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Personal protective equipment should be worn to avoid contact with skin, eyes, or clothing .

Future Directions

Fatty acid esters of hydroxyl fatty acids (FAHFAs), including 16-Hydroxy stearic acid, have been found to exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Understanding the beneficial effects of these lipids in the diet can serve as a valuable reference for the development of specific functional foods .

properties

IUPAC Name

16-hydroxyoctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIPALZJVSRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCCCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326992
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Hydroxy stearic acid

CAS RN

17773-37-4
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxy stearic acid
Reactant of Route 2
Reactant of Route 2
16-Hydroxy stearic acid
Reactant of Route 3
Reactant of Route 3
16-Hydroxy stearic acid
Reactant of Route 4
16-Hydroxy stearic acid
Reactant of Route 5
Reactant of Route 5
16-Hydroxy stearic acid
Reactant of Route 6
16-Hydroxy stearic acid

Citations

For This Compound
4
Citations
A Dhathathreyan - Colloids and Surfaces A: Physicochemical and …, 2008 - Elsevier
… In this study, the effect of OH position along the alkyl tail on the organization and morphology of 2-hydroxy stearic acid (2-HSA) and 16-hydroxy stearic acid (16-HSA) assemblies at the …
Number of citations: 5 www.sciencedirect.com
E Gabirondo, A Sangroniz, A Etxeberria… - Polymer …, 2020 - pubs.rsc.org
… Also in relation to ω-hydroxy acids, Croteau and Kolattukudy 71 copolymerized 16-hydroxy stearic acid and 18-hydroxy stearic acid by an enzymatic synthesis. Although the …
Number of citations: 29 pubs.rsc.org
MJ Sherrod - 1989 - search.proquest.com
Part I. The ability to design effective'enzyme mimics,'such as those based on cyclodextrins (CDs), requires an understanding of the relationship between molecular structure and …
Number of citations: 2 search.proquest.com
C Dominguez, B Donnio, S Coco, P Espinet - Dalton Transactions, 2013 - pubs.rsc.org
Supramolecular metal complexes formed through hydrogen bonding between tris(3,4,5-decyloxy)stilbazole and several metallo–organic acids of the type [Au(R)(CNC6H4CO2H)] (R = …
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.